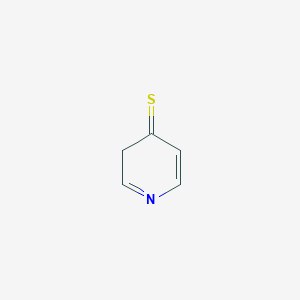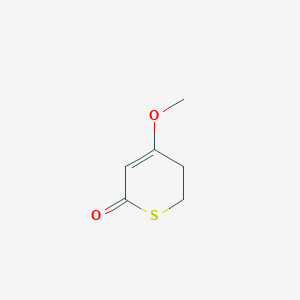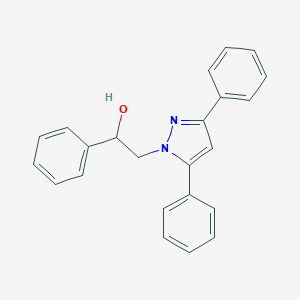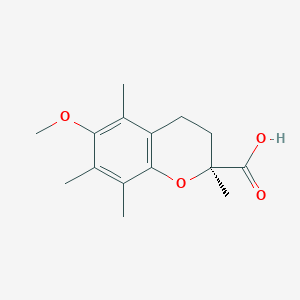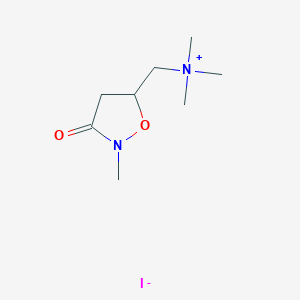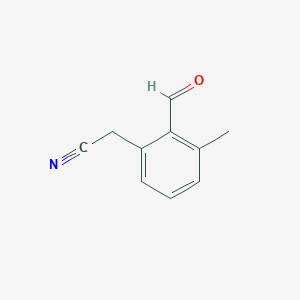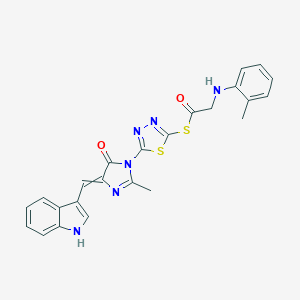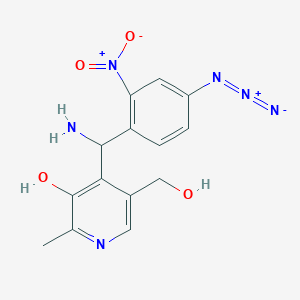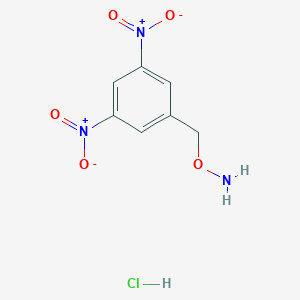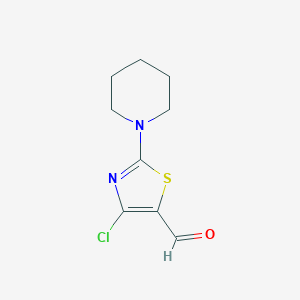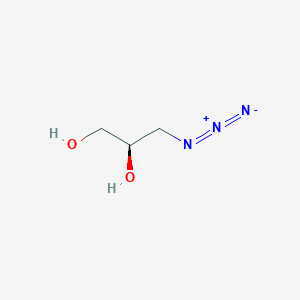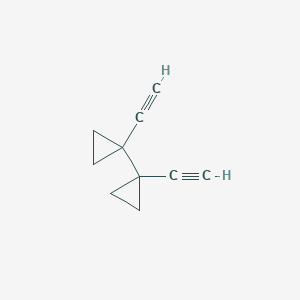
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, also known as ECPC, is a cyclopropane derivative that has been of interest to researchers due to its unique chemical structure and potential applications in scientific research. ECPC has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane involves the formation of a covalent bond between the ethynyl group of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane and the heme iron of cytochrome P450 enzymes. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to inhibit the activity of soluble epoxide hydrolase, an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation.
Biochemische Und Physiologische Effekte
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other xenobiotics in the body, leading to an increase in their bioavailability. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to increase the levels of EETs in the body, which may have beneficial effects on blood pressure and inflammation. However, the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has several advantages as a tool for scientific research. It is a potent inhibitor of cytochrome P450 enzymes and soluble epoxide hydrolase, making it a useful tool for studying the mechanism of action of these enzymes. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane is also relatively stable and easy to handle in the laboratory. However, the use of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane in experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane research. One area of interest is the development of new synthetic methods for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane that are more efficient and yield higher purity. Another area of interest is the study of the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body, including its potential toxicity and effects on drug metabolism. Additionally, 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane may have potential applications in the development of new drugs that target cytochrome P450 enzymes and soluble epoxide hydrolase.
Synthesemethoden
Several methods have been reported for the synthesis of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, including the reaction of 1,1-dibromo-2-phenylcyclopropane with acetylene, the reaction of 1-phenyl-2-(trimethylsilyl)acetylene with 1-bromo-1-(1-phenylcyclopropyl)cyclopropane, and the reaction of 1-bromo-1-(1-phenylcyclopropyl)cyclopropane with lithium acetylide. The yield and purity of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been used in scientific research as a tool to study the mechanism of action of certain enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been used as a substrate for the study of cyclopropane ring-opening reactions catalyzed by enzymes such as cytochrome P450 and soluble epoxide hydrolase.
Eigenschaften
CAS-Nummer |
133191-23-8 |
|---|---|
Produktname |
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
1-ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C10H10/c1-3-9(5-6-9)10(4-2)7-8-10/h1-2H,5-8H2 |
InChI-Schlüssel |
XWRZNWPHNDHWGO-UHFFFAOYSA-N |
SMILES |
C#CC1(CC1)C2(CC2)C#C |
Kanonische SMILES |
C#CC1(CC1)C2(CC2)C#C |
Synonyme |
1,1-Bicyclopropyl, 1,1-diethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



